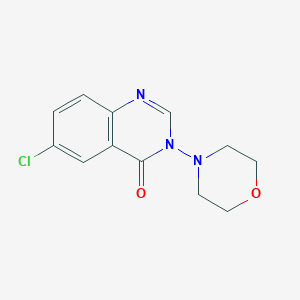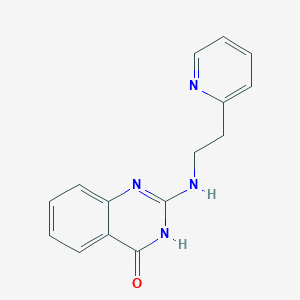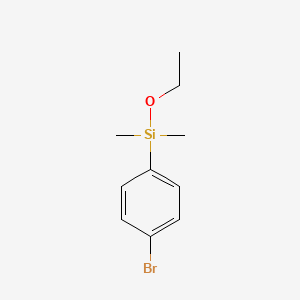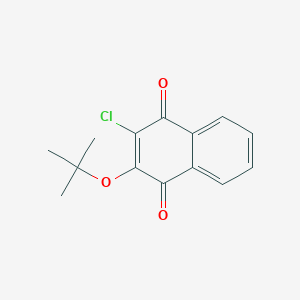
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one: is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with diazaspiro and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 5,7-Diphenyl-5,6-diazaspiro(2This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can modulate various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Similar Compounds
7-amino-5,6-diazaspiro(2.4)hept-6-en-4-one: Similar spirocyclic structure with amino groups.
5-phenyl-1-oxa-5,6-diazaspiro(2.4)heptane-4,7-dione: Contains an oxa group in the spirocyclic framework.
Uniqueness
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one is unique due to its specific arrangement of phenyl groups and diazaspiro framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
10223-46-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C17H14N2O/c20-16-17(11-12-17)15(13-7-3-1-4-8-13)18-19(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
UAINZYUPUWLBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


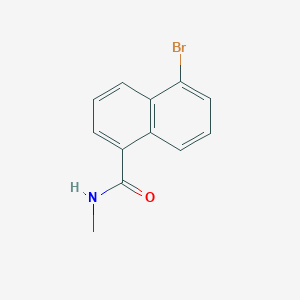
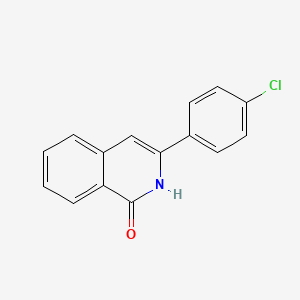
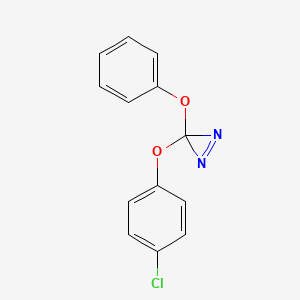

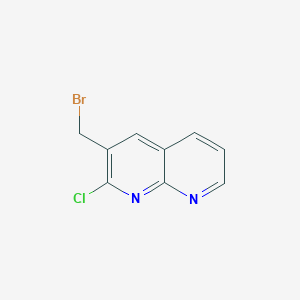
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
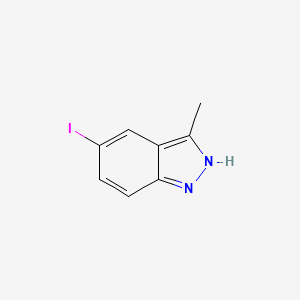
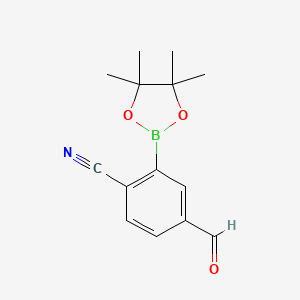
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
